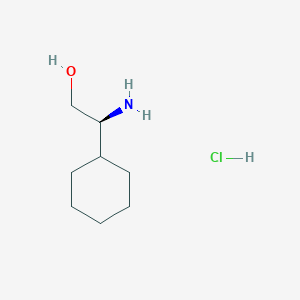

(S)-2-Amino-2-cyclohexylethanol Hydrochloride

Beschreibung

(S)-2-Amino-2-cyclohexylethanol Hydrochloride is a chiral amino alcohol derivative with the molecular formula C₈H₁₇NO·HCl (molecular weight: 191.69 g/mol). Its base form, (S)-2-Amino-2-cyclohexylethanol, has the CAS number 845714-30-9, while the hydrochloride salt is registered under 845555-46-6 . This compound is characterized by a cyclohexyl group attached to the chiral carbon of an ethanolamine backbone, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. It is commonly used in the preparation of chiral ligands, catalysts, and bioactive molecules, such as β-lactones and aziridines .

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-cyclohexylethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h7-8,10H,1-6,9H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENLKJMHKAXHJP-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-cyclohexylethanol Hydrochloride typically involves the reduction of the corresponding ketone, followed by the introduction of the amino group. One common method is the catalytic hydrogenation of 2-cyclohexyl-2-oxazoline, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure.

Industrial Production Methods

On an industrial scale, the production of (S)-2-Amino-2-cyclohexylethanol Hydrochloride may involve the use of more efficient and cost-effective methods. These can include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The process may also involve the use of protecting groups to prevent unwanted side reactions and enhance the selectivity of the desired product.

Analyse Chemischer Reaktionen

Reductive Amination

Reductive amination involves converting cyclohexanone to (S)-2-amino-2-cyclohexylethanol using ammonia and a reducing agent like sodium borohydride. The reaction is typically performed under controlled conditions to preserve the chiral center.

Reaction scheme :

Oxidative Transformations

The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like KMnO₄ or CrO₃.

Example reaction :

Reduction Reactions

The alcohol group can be reduced to a primary amine or alkane using LiAlH₄ or NaBH₄.

Example reaction :

Catalytic Alkylation

Manganese(I)-pincer catalysts enable α-alkylation of ketones using primary alcohols . For instance, coupling with ethanol yields α-ethylated ketones via a borrowing hydrogen pathway .

Reaction conditions :

-

Catalyst: Manganese(I)-bis(imidazolinyl)phenyl complex (2 mol%)

-

Base: Cs₂CO₃ (10 mol%)

-

Solvent: tert-amyl alcohol

-

Temperature: 140 °C

Substitution Reactions

The amino group undergoes nucleophilic substitution with alkyl halides or acyl chlorides.

Example reaction :

Pharmaceutical Intermediates

The compound serves as a precursor for drugs targeting neurological and cardiovascular disorders.

Catalyst in Cross-Coupling Reactions

It facilitates catalytic α-alkylation of ketones, expanding access to complex organic molecules .

Key Steps in Manganese-Catalyzed Alkylation

-

Oxidation of primary alcohol : Generates aldehydes via borrowing hydrogen .

-

Aldol condensation : Aldehydes react with ketones to form α,β-unsaturated intermediates .

-

Hydrogenation : The catalyst reduces intermediates to α-alkylated products .

Simplified catalytic cycle :

Table 1: Oxidative Transformations

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation to ketone | KMnO₄ | 2-Amino-2-cyclohexylacetic acid | 85–95 | |

| Reduction to amine | LiAlH₄ | Cyclohexane derivative | 70–80 |

Table 2: Catalytic Alkylation Efficiency

| Substrate | Alkylating Agent | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Acetophenone | Benzyl alcohol | 86 | >99% α-alkylation | |

| 1-Tetralone | Ethanol | 88 | 78–95% α-alkylation |

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, (S)-2-Amino-2-cyclohexylethanol Hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its chiral nature makes it a valuable building block for creating other chiral compounds, which are crucial in asymmetric synthesis. This compound can also be employed in the development of novel catalysts and reagents for organic reactions .

Biology

Biologically, this compound is utilized in enzyme mechanism studies and as a precursor for biologically active molecules. Research indicates that it can modulate enzyme activity through specific interactions with active sites or by altering conformations of target proteins. This property is particularly beneficial in drug discovery and development processes aimed at neurological and cardiovascular diseases .

Medicine

In medicinal chemistry, (S)-2-Amino-2-cyclohexylethanol Hydrochloride has been explored for its potential therapeutic effects. It has been investigated as a lead compound for drugs targeting neurodegenerative disorders such as Alzheimer's disease. Its structural features suggest it may interact with neurotransmitter systems, providing neuroprotective properties .

Case Study 1: Neuroprotective Properties

A study investigated the effects of (S)-2-Amino-2-cyclohexylethanol Hydrochloride on β-amyloid peptide release in neuronal cell cultures. Results indicated that this compound significantly inhibited β-amyloid release, suggesting its potential role in treating Alzheimer's disease by modulating neuroinflammatory pathways.

Case Study 2: Synthesis of Chiral Compounds

Another research focused on utilizing (S)-2-Amino-2-cyclohexylethanol Hydrochloride as a chiral auxiliary in the synthesis of various pharmaceuticals. The study demonstrated that this compound improved yields and selectivity in asymmetric reactions, thereby enhancing the efficiency of synthesizing complex chiral drugs .

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-cyclohexylethanol Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses, making it a valuable tool in drug development and biochemical research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chiral Cyclohexyl-Substituted Amino Alcohols

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Differences |

|---|---|---|---|---|---|

| (S)-2-Amino-2-cyclohexylethanol HCl | 845555-46-6 | C₈H₁₇NO·HCl | 191.69 | Not reported | Cyclohexyl group on chiral carbon |

| cis-2-Aminocyclohexanol HCl | 6936-47-6 | C₆H₁₃NO·HCl | 151.63 | 186–190 | Cyclohexane ring with adjacent -NH₂ and -OH groups (cis configuration) |

| trans-2-Aminocyclohexanol HCl | 5456-63-3 | C₆H₁₃NO·HCl | 151.63 | 172–175 | Trans configuration of -NH₂ and -OH groups |

| (trans-4-Aminocyclohexyl)methanol HCl | 1504-49-0 | C₇H₁₅NO·HCl | 165.66 | Not reported | Amino and hydroxyl groups on opposite positions of cyclohexane ring |

Key Findings :

- Steric and Electronic Effects: The bulky cyclohexyl group in (S)-2-Amino-2-cyclohexylethanol HCl enhances stereoselectivity in catalytic reactions compared to smaller analogs like cis/trans-2-aminocyclohexanol HCl .

- Melting Points: The cis-2-aminocyclohexanol HCl isomer exhibits a higher melting point (186–190°C) than its trans counterpart (172–175°C), reflecting differences in crystal packing due to stereochemistry .

- Synthetic Utility: (S)-2-Amino-2-cyclohexylethanol HCl is preferred in aziridine synthesis (e.g., for pironetin derivatives) due to its ability to stabilize transition states via steric hindrance .

Aromatic and Halogen-Substituted Analogs

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| (S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl | 1810074-77-1 | C₈H₁₀ClF₂NO | 209.62 | Difluorophenyl substituent instead of cyclohexyl |

| (S)-2-Amino-2-(4-chlorophenyl)ethanol HCl | 1147883-41-7 | C₈H₁₀Cl₂NO | 208.09 | Chlorophenyl group enhances halogen bonding |

| Cyclohexyl 2-aminoacetate HCl | 114703-79-6 | C₈H₁₆ClNO₂ | 193.67 | Ester functional group instead of ethanolamine |

Key Findings :

- Electron-Withdrawing Effects : Halogenated derivatives (e.g., 2,5-difluoro or 4-chloro substituents) exhibit altered solubility and reactivity due to electron-withdrawing effects, which can enhance binding to biological targets .

- Functional Group Diversity: Cyclohexyl 2-aminoacetate HCl replaces the hydroxyl group with an ester, broadening its utility in prodrug design .

Racemic vs. Enantiopure Forms

| Compound Name | CAS RN | Molecular Weight (g/mol) | Price (1g, JPY) | Key Applications |

|---|---|---|---|---|

| (S)-2-Amino-2-cyclohexylethanol | 845714-30-9 | 143.23 | 30,000 | Chiral catalysis, drug intermediates |

| DL-Cyclohexylglycinol | 99839-72-2 | 143.23 | Not reported | Non-stereoselective synthesis |

Key Findings :

- Cost of Chirality : The enantiopure (S)-form commands a premium price (~30,000 JPY/g) compared to racemic mixtures, reflecting its demand in high-precision syntheses .

Biologische Aktivität

(S)-2-Amino-2-cyclohexylethanol Hydrochloride is a chiral compound with significant biological activity and diverse applications in medicinal chemistry and biological research. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-2-Amino-2-cyclohexylethanol Hydrochloride is characterized by:

- Chemical Formula : CHClN\O

- Molecular Weight : 175.68 g/mol

- Functional Groups : Contains both an amino group and a hydroxyl group attached to a cyclohexane ring, contributing to its chiral nature and biological interactions .

The biological activity of (S)-2-Amino-2-cyclohexylethanol Hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through:

- Binding : It binds to active sites on enzymes or receptors, potentially altering their conformation and activity.

- Signaling Pathways : This interaction can lead to changes in cellular signaling pathways, influencing physiological responses .

Enzyme Modulation

Research indicates that (S)-2-Amino-2-cyclohexylethanol Hydrochloride can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance:

- Enzyme Interactions : It has been shown to affect the activity of certain neurotransmitter receptors, which may have implications for neurological disorders .

Pharmacological Applications

The compound has been explored for various pharmacological applications:

- Neurological Disorders : Its ability to influence neurotransmitter systems suggests potential use in treating conditions such as depression or anxiety.

- Cardiovascular Health : Preliminary studies indicate that it may have protective effects on cardiovascular tissues.

Research Findings and Case Studies

Several studies have investigated the biological activity of (S)-2-Amino-2-cyclohexylethanol Hydrochloride:

- Case Study on Neurotransmitter Receptors :

- Enzymatic Activity :

-

Comparative Studies :

- When compared with similar compounds such as (R)-2-Amino-2-cyclohexylethanol Hydrochloride, significant differences in biological activity were noted, highlighting the importance of chirality in drug design.

Summary of Biological Activities

Q & A

Basic: What synthetic routes are recommended for obtaining (S)-2-Amino-2-cyclohexylethanol Hydrochloride with high enantiomeric purity?

Methodological Answer:

The synthesis of enantiomerically pure (S)-2-Amino-2-cyclohexylethanol Hydrochloride typically involves chiral resolution or asymmetric catalysis . For chiral resolution, diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) is effective. For asymmetric synthesis, catalytic hydrogenation of ketone intermediates with chiral ligands (e.g., BINAP-Ru complexes) can yield the (S)-enantiomer. Post-synthesis, purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity. The compound’s cyclohexyl group and amino alcohol moiety necessitate inert atmosphere handling to prevent oxidation .

Basic: What analytical techniques are most reliable for confirming the stereochemical configuration and purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (80:20) and UV detection at 254 nm. Retention times should match reference standards.

- Polarimetry : Measure specific rotation ([α]D) and compare with literature values (e.g., [α]D = +24.4° for the (S)-enantiomer in water) .

- NMR Spectroscopy : Analyze coupling constants in H-NMR (e.g., vicinal coupling for cyclohexyl protons) to confirm stereochemistry.

Cross-validation with X-ray crystallography resolves ambiguities in stereochemical assignments .

Basic: How should researchers assess the stability of this compound under different storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen flow.

- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring purity via HPLC.

- Moisture Sensitivity : Use Karl Fischer titration to quantify hygroscopicity. The hydrochloride salt is typically stable but should be stored in desiccators with silica gel .

Advanced: How can contradictions in reported melting points between stereoisomers (e.g., cis vs. trans) be resolved?

Methodological Answer:

Discrepancies in melting points (e.g., cis isomer: 186–190°C vs. trans isomer: 172–175°C) often arise from polymorphism or impurity profiles . To resolve contradictions:

- Perform Differential Scanning Calorimetry (DSC) to detect polymorphic transitions.

- Use High-Resolution Mass Spectrometry (HRMS) and C-NMR to rule out co-crystallized solvents or impurities.

- Compare data with certified reference materials (CRMs) from authoritative suppliers (e.g., LGC Standards) .

Advanced: What role does this compound play in the synthesis of pharmaceutical intermediates, and how are impurities profiled?

Methodological Answer:

(S)-2-Amino-2-cyclohexylethanol Hydrochloride serves as a chiral building block in β-receptor agonist or antiviral drug synthesis. Impurity profiling involves:

- LC-MS/MS : Detect and quantify byproducts (e.g., diastereomers or oxidation products) using electrospray ionization in positive ion mode.

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways.

- Regulatory Compliance : Follow ICH Q3A guidelines, ensuring impurities are ≤0.15% for APIs. Reference standards for impurities (e.g., cyclohexenyl derivatives) are critical for accurate quantification .

Advanced: What mechanistic insights are gained from studying the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The amino alcohol structure enables dual reactivity:

- Amino Group : Participates in Schiff base formation with carbonyl compounds (e.g., ketones), useful in asymmetric catalysis.

- Hydroxyl Group : Acts as a leaving group in Mitsunobu reactions (e.g., with DIAD/PhP).

Mechanistic studies using DFT calculations and kinetic isotope effects (KIE) reveal transition-state geometries. For example, SN2 pathways dominate in polar aprotic solvents (e.g., DMF), while steric hindrance from the cyclohexyl group slows reactivity .

Advanced: How is this compound utilized in computational modeling of drug-receptor interactions?

Methodological Answer:

- Molecular Docking : Simulate binding to targets (e.g., G-protein-coupled receptors) using software like AutoDock Vina. The cyclohexyl group’s hydrophobicity and amino group’s H-bonding capacity are key parameters.

- Free Energy Perturbation (FEP) : Calculate binding affinity differences between enantiomers.

- MD Simulations : Assess conformational stability in lipid bilayers (e.g., for CNS drug candidates). Experimental validation via SPR (Surface Plasmon Resonance) confirms computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.